molecular formula C14H15N3O2S B2384009 N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide CAS No. 1206991-20-9

N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide

Cat. No.: B2384009
CAS No.: 1206991-20-9
M. Wt: 289.35
InChI Key: PTYBWWWTFARQCZ-UHFFFAOYSA-N
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Description

N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Scientific Research Applications

N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide typically involves the condensation of 2-aminothiophene-2-carboxylic acid with 2-(3-ethylureido)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(ethylcarbamoylamino)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-2-15-14(19)17-11-7-4-3-6-10(11)16-13(18)12-8-5-9-20-12/h3-9H,2H2,1H3,(H,16,18)(H2,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYBWWWTFARQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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